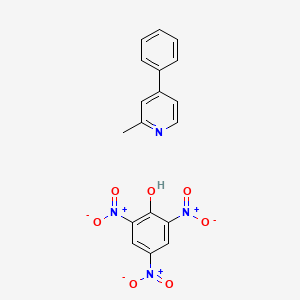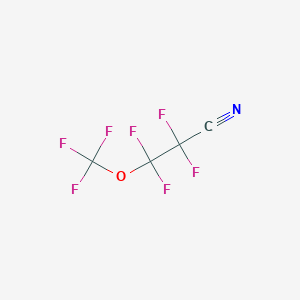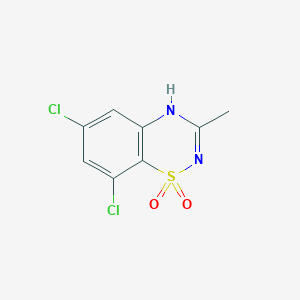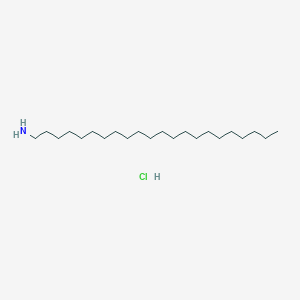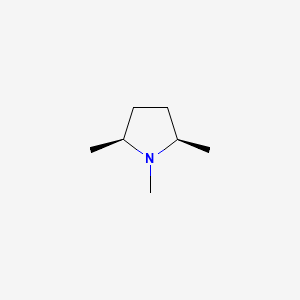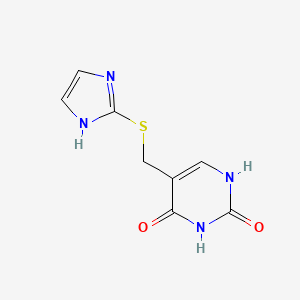
Uracil, 5-((imidazol-2-ylthio)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 5-((imidazol-2-ylthio)methyl)- is a compound that combines the structural features of uracil and imidazole Uracil is a pyrimidine nucleobase found in RNA, while imidazole is a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 5-((imidazol-2-ylthio)methyl)- typically involves the reaction of uracil derivatives with imidazole-containing reagents. One common method involves the use of 3-methyl-6-chlorouracil as a starting material, which is then reacted with imidazole derivatives under specific conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Uracil, 5-((imidazol-2-ylthio)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the imidazole ring.
科学的研究の応用
Uracil, 5-((imidazol-2-ylthio)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of Uracil, 5-((imidazol-2-ylthio)methyl)- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis . The compound can bind to the active site of the enzyme, preventing the formation of thymidine monophosphate and thereby inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that also targets thymidylate synthase.
6-Methyluracil: Another uracil derivative with different biological activities.
Imidazole derivatives: Compounds containing the imidazole ring, used in various pharmaceutical applications
Uniqueness
Uracil, 5-((imidazol-2-ylthio)methyl)- is unique due to its combined structural features of uracil and imidazole, which confer distinct chemical reactivity and biological activity. Its ability to interact with both nucleic acids and proteins makes it a versatile compound for research and therapeutic applications.
特性
CAS番号 |
24648-61-1 |
|---|---|
分子式 |
C8H8N4O2S |
分子量 |
224.24 g/mol |
IUPAC名 |
5-(1H-imidazol-2-ylsulfanylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8N4O2S/c13-6-5(3-11-7(14)12-6)4-15-8-9-1-2-10-8/h1-3H,4H2,(H,9,10)(H2,11,12,13,14) |
InChIキー |
VPYDCKMUGXSIJA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N1)SCC2=CNC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


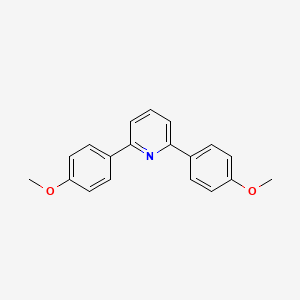
![4-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B14700559.png)
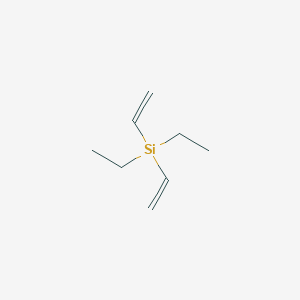
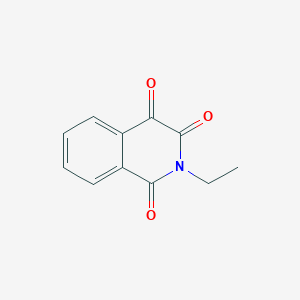
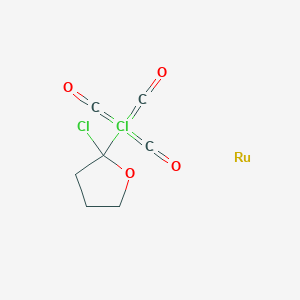
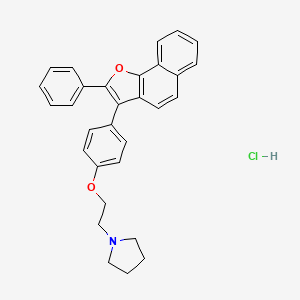

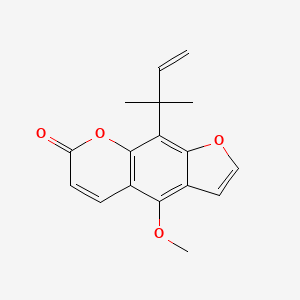
![benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B14700611.png)
